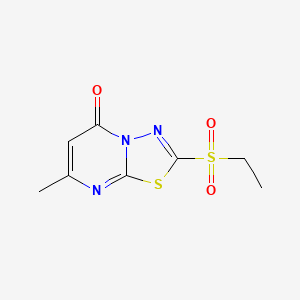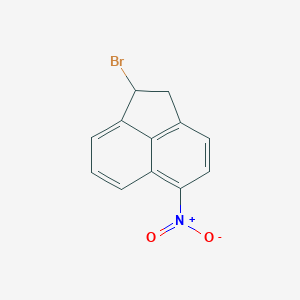
1-Bromo-5-nitro-1,2-dihydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-5-nitro-1,2-dihydroacenaphthylene is an organic compound with the molecular formula C₁₂H₈BrNO₂ It is a derivative of acenaphthylene, featuring both bromine and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-5-nitro-1,2-dihydroacenaphthylene can be synthesized through a multi-step process involving the bromination and nitration of acenaphthylene. The typical synthetic route includes:
Bromination: Acenaphthylene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nitration: The brominated acenaphthylene is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-5-nitro-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-methoxy-5-nitro-1,2-dihydroacenaphthylene.
Reduction: 1-Bromo-5-amino-1,2-dihydroacenaphthylene.
Oxidation: Various oxidized forms of the nitro group, potentially leading to ring-opening products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-5-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activity and as a precursor for drug development.
Environmental Chemistry: Studied for its behavior and transformation in the environment, particularly in the context of pollution and remediation.
Wirkmechanismus
The mechanism of action of 1-Bromo-5-nitro-1,2-dihydroacenaphthylene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-5-nitroacenaphthene: Similar structure but without the dihydro modification.
5-Nitroacenaphthene: Lacks the bromine atom.
1,2-Dihydroacenaphthylene: Lacks both the bromine and nitro groups.
Uniqueness
1-Bromo-5-nitro-1,2-dihydroacenaphthylene is unique due to the presence of both bromine and nitro groups on the acenaphthylene backbone
Eigenschaften
CAS-Nummer |
30093-39-1 |
|---|---|
Molekularformel |
C12H8BrNO2 |
Molekulargewicht |
278.10 g/mol |
IUPAC-Name |
1-bromo-5-nitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H8BrNO2/c13-10-6-7-4-5-11(14(15)16)9-3-1-2-8(10)12(7)9/h1-5,10H,6H2 |
InChI-Schlüssel |
HDXAJKOVFKOTMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC3=C(C=CC1=C32)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



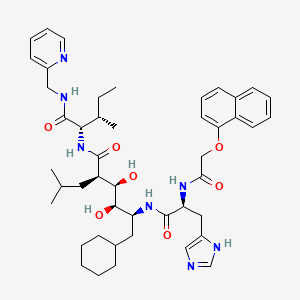

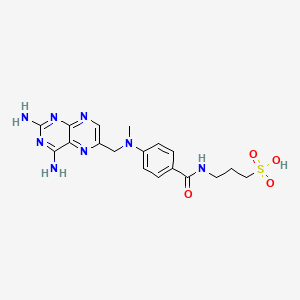

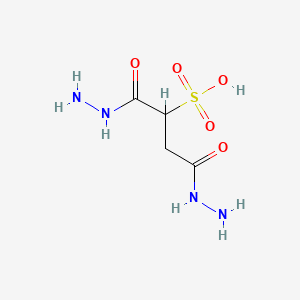


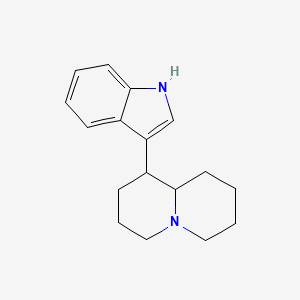
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)

![2-[4-Hydroxy-5-(2-nitroimidazol-1-yl)pentyl]isoindole-1,3-dione](/img/structure/B12795599.png)
